Ethyl 6-(trifluoromethyl)picolinate

Descripción general

Descripción

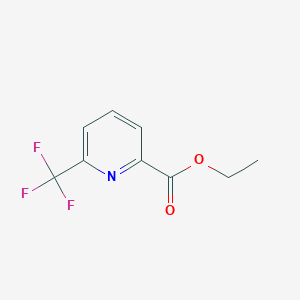

Ethyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H8F3NO2. It is also known as ethyl 6-(trifluoromethyl)-2-pyridinecarboxylate. This compound is characterized by the presence of a trifluoromethyl group attached to the 6th position of a picolinic acid ester. It is a white to almost white powder or crystalline solid with a melting point of approximately 54°C .

Métodos De Preparación

Ethyl 6-(trifluoromethyl)picolinate can be synthesized through various synthetic routes. One common method involves the esterification of 6-(trifluoromethyl)picolinic acid with ethanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl 6-(trifluoromethyl)picolinate undergoes several types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed to yield 6-(trifluoromethyl)picolinic acid and ethanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that Ethyl 6-(trifluoromethyl)picolinate exhibits various biological activities, making it a candidate for further investigation in multiple domains:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, such as isocitrate dehydrogenase (IDH), which is relevant in cancer biology.

- Anti-inflammatory Effects : The compound may reduce cytokine production, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate activity against certain pathogens, warranting further exploration into its use as an antimicrobial agent.

Agrochemical Applications

This compound is also being studied for its potential use in agriculture:

- Herbicidal Properties : Similar compounds have shown efficacy in disrupting plant growth processes, indicating that this compound may function as a herbicide by interfering with auxin receptors.

- Insecticidal Activity : Its ability to interact with biological targets suggests possible applications in developing insecticides.

Inhibition of Cancer Cell Growth

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines at micromolar concentrations. The mechanism was linked to alterations in metabolic pathways essential for tumor proliferation.

Anti-inflammatory Potential

Research exploring the compound's effects on inflammatory markers revealed a reduction in cytokine levels, suggesting its potential as a therapeutic agent for inflammatory conditions.

Agrochemical Research

In agricultural studies, structurally similar compounds exhibited herbicidal effects by disrupting normal plant growth. This compound is hypothesized to exhibit similar properties based on its structural characteristics.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of ethyl 6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation .

Comparación Con Compuestos Similares

Ethyl 6-(trifluoromethyl)picolinate can be compared with other similar compounds, such as:

Halauxifen-methyl: Another picolinate herbicide with similar herbicidal activity.

Florpyrauxifen-benzyl: A novel picolinate herbicide with a different structural modification but similar mode of action.

Picloram: A well-known picolinic acid herbicide with a different substituent group.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives .

Actividad Biológica

Ethyl 6-(trifluoromethyl)picolinate (Et-TF-pic) is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of Et-TF-pic, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Functional Groups : Contains a trifluoromethyl group and an ethyl ester attached to a picolinate structure, which includes a pyridine ring.

The presence of the trifluoromethyl group is particularly noteworthy as it can enhance binding affinity to biological targets, thereby influencing pharmacological effects.

Research indicates that Et-TF-pic interacts with various molecular targets, including enzymes and receptors. Its mechanism of action is under investigation, but preliminary studies suggest it may act as an inhibitor for key enzymes such as:

- Isocitrate Dehydrogenase (IDH) : Involved in metabolic processes; inhibition may have implications for cancer treatment.

- Interleukin-1 Receptor Associated Kinase 4 (IRAK4) : Plays a role in inflammatory responses; targeting this enzyme could be beneficial in treating inflammatory diseases.

The trifluoromethyl moiety enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties and facilitating its interaction with biological membranes and proteins.

Antimicrobial and Anti-inflammatory Properties

Et-TF-pic has been studied for its potential antimicrobial and anti-inflammatory effects. The compound's ability to modulate enzyme activity suggests it could influence pathways related to inflammation and infection. Specific studies are ongoing to evaluate its efficacy against various pathogens and inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of Et-TF-pic is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:

| Compound Variant | Activity Level | Notes |

|---|---|---|

| This compound | Moderate | Base compound with potential for further optimization. |

| Ethyl 4-bromo-6-(trifluoromethyl)picolinate | High | Enhanced binding affinity due to bromine substitution. |

| Ethyl 3-bromo-6-(trifluoromethyl)picolinate | Variable | Dependent on specific nucleophile interactions. |

Case Studies

- Inhibition of IDH : A study demonstrated that derivatives of Et-TF-pic exhibited varying degrees of IDH inhibition, with certain modifications leading to increased potency. This suggests that targeted modifications can enhance therapeutic potential against metabolic disorders.

- Anti-inflammatory Effects : In vitro studies indicated that Et-TF-pic could reduce pro-inflammatory cytokine production in immune cells, highlighting its potential as an anti-inflammatory agent. Further research is needed to elucidate the exact pathways involved.

Research Findings

Recent literature emphasizes the importance of continued exploration into the biological activity of Et-TF-pic:

- Pharmacokinetics : Studies suggest that compounds with trifluoromethyl groups often demonstrate improved absorption and distribution profiles, which are critical for effective drug design.

- Target Interactions : Ongoing investigations aim to clarify the specific interactions between Et-TF-pic and biological macromolecules, which will aid in understanding its therapeutic mechanisms.

Propiedades

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQOXSZLOJDQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669738 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-92-0 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.